molecular formula C8H10N2O3 B14022618 ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate CAS No. 64882-62-8

ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate

Cat. No.: B14022618
CAS No.: 64882-62-8
M. Wt: 182.18 g/mol
InChI Key: NQILQQPWSALHNE-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with similar biological activities.

    Pyridazinone: A derivative with additional oxygen functionality, known for its diverse pharmacological properties.

    Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate: Another related compound with similar structural features.

Uniqueness

Ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

64882-62-8

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10-7(11)5(6)2/h4H,3H2,1-2H3,(H,10,11)

InChI Key

NQILQQPWSALHNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NN=C1)C

Origin of Product

United States

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